
N-(4,5-Dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide typically involves the formation of the oxazole ring followed by the introduction of the butyramide group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropanol with ethyl acetoacetate can yield the oxazole ring, which can then be further functionalized to introduce the butyramide group .
Industrial Production Methods
Industrial production of oxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of eco-friendly catalysts and reagents to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides and acids.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate (CAN) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions include imides, oxazoline derivatives, and various substituted oxazoles, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases due to its biological activities.
Mécanisme D'action
The mechanism of action of N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aleglitazar: An antidiabetic drug containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
N-(4,5-dimethyloxazol-2-yl)-N-ethylbutyramide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its combination of the oxazole ring with the butyramide group enhances its potential as a versatile compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
57068-19-6 |
|---|---|
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
N-(4,5-dimethyl-1,3-oxazol-2-yl)-N-ethylbutanamide |
InChI |
InChI=1S/C11H18N2O2/c1-5-7-10(14)13(6-2)11-12-8(3)9(4)15-11/h5-7H2,1-4H3 |
Clé InChI |
PFCYECMRYCVLID-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)N(CC)C1=NC(=C(O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





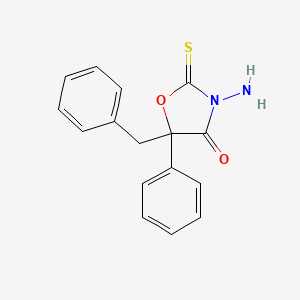
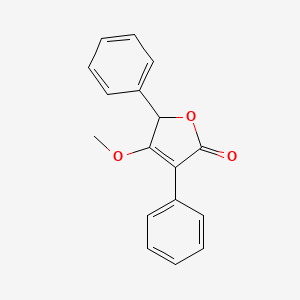

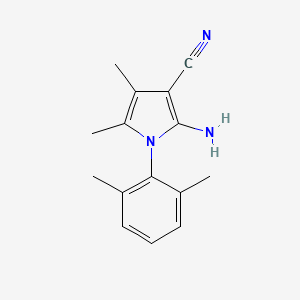
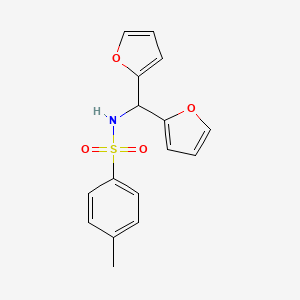
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)
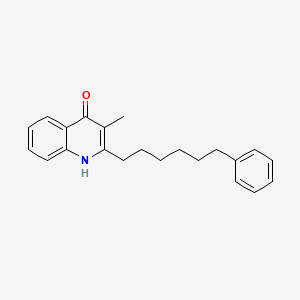

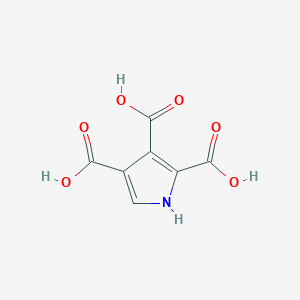
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
